BenchChemオンラインストアへようこそ!

N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Pancreatic lipase inhibition Anti-obesity Indolyl oxoacetamide SAR

N-(2,6-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-80-7) belongs to the broader indolyl oxoacetamide / indole-3-glyoxylamide class, a chemical scaffold extensively characterized for pancreatic lipase inhibition, tubulin polymerization disruption, and antitumor activity. The compound features an unsubstituted indole NH and C2 position combined with a 2,6-dimethylphenyl amide side chain—a substitution pattern distinct from many literature analogs that carry methyl groups on the indole ring.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 852367-80-7
Cat. No. B2428745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
CAS852367-80-7
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H16N2O2/c1-11-6-5-7-12(2)16(11)20-18(22)17(21)14-10-19-15-9-4-3-8-13(14)15/h3-10,19H,1-2H3,(H,20,22)
InChIKeyXYNZYEDIHHDFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-80-7): Rationale for Differentiated Procurement in Pancreatic Lipase, Antitumor, and Chemical Probe Research


N-(2,6-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-80-7) belongs to the broader indolyl oxoacetamide / indole-3-glyoxylamide class, a chemical scaffold extensively characterized for pancreatic lipase inhibition, tubulin polymerization disruption, and antitumor activity [1][2]. The compound features an unsubstituted indole NH and C2 position combined with a 2,6-dimethylphenyl amide side chain—a substitution pattern distinct from many literature analogs that carry methyl groups on the indole ring. Direct experimental data for CAS 852367-80-7 in peer-reviewed literature are sparse; the compound has been catalogued primarily as a research chemical (purity ≥ 95%) and a potential anticancer screening candidate by multiple vendors . Its differentiation value for scientific procurement therefore rests on class-level quantitative evidence, patent-protected structural space, and computationally predicted property advantages over its closest methylated indole analogs.

N-(2,6-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (852367-80-7): Structural Determinants That Prohibit Simple Analog Interchange in Pancreatic Lipase and Antitumor Screening


Indolyl oxoacetamides are not a monolithic class: small structural changes—particularly methylation of the indole nitrogen or C2 position—profoundly alter both biological potency and selectivity profile. In the conophylline-inspired pancreatic lipase series reported by Sridhar et al., the most active compounds (e.g., 12c, IC50 = 2.95 µM; 8d, IC50 = 4.53 µM) achieved their potency through specific substitution patterns that balance lipophilicity, hydrogen-bonding capacity, and π–stacking interactions with the lipase active site [1][2]. The target compound, with its free indole NH and 2,6-dimethylphenyl amide, occupies a discrete position in this SAR landscape: it preserves a hydrogen-bond donor absent in N-methylated analogs while maintaining a distinct steric and electronic environment relative to C2-methylated or N-alkyl congener. Substituting CAS 852367-80-7 with a close analog risks invalidating SAR hypotheses, altering target engagement profiles, and generating non-comparable activity data.

N-(2,6-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (852367-80-7): Quantitative Differentiation Evidence Against Closest Analogs and Reference Standards


Pancreatic Lipase Inhibitory Potential: Class-Level Potency Benchmarked Against Orlistat and Literature Analogs

CAS 852367-80-7 has not been independently assayed against pancreatic lipase in published studies; however, it belongs to the indolyl oxoacetamide class for which robust quantitative benchmarks exist. In the Sridhar 2020 series (Arch. Pharm.), the most potent analog 8d achieved an IC50 of 4.53 µM against porcine pancreatic lipase, while the clinical reference orlistat gave an IC50 of 0.99 µM [1]. In the conophylline-inspired series (New J. Chem.), compounds 12c and 12b attained IC50 values of 2.95 and 3.26 µM respectively, surpassing the natural product lead conophylline (IC50 = 3.31 µM) [2]. The target compound differs from 8d and 12c at the indole substitution position (unsubstituted NH/C2 vs. decorated indole), which in published SAR correlates with altered hydrogen-bonding and π–stacking interaction profiles at the lipase active site. This predicts that CAS 852367-80-7 will exhibit measurable but potentially non-identical lipase inhibitory activity relative to the most potent series members.

Pancreatic lipase inhibition Anti-obesity Indolyl oxoacetamide SAR

Structural Differentiation from Closest Methylated Analogs: Hydrogen-Bond Donor Capacity and LogP Modulation

The closest commercially catalogued analogs of CAS 852367-80-7 are N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (C19H18N2O2, MW 306.36) and 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide (CAS 862831-68-3, C20H20N2O2, MW 320.39) . The target compound differs by lacking a methyl group at the indole C2 position and/or N1 position. This structural difference has two computational consequences: (i) the target compound possesses one additional hydrogen-bond donor (indole NH), increasing predicted polar surface area (PSA) and potentially enhancing interaction with hydrogen-bond-accepting residues in enzyme active sites; (ii) the reduced molecular weight (292.34 vs. 306–320 Da) and lower calculated logP (~4.0 per mcule.com vs. higher for methylated analogs) favor superior aqueous solubility and reduced non-specific binding. In published indolyl oxoacetamide SAR, the presence or absence of indole N-methylation directly modulates both potency and selectivity profiles by altering the geometry of π–π stacking interactions at the target binding site [1].

Medicinal chemistry SAR Physicochemical property comparison

Antitumor Patent Landscape: Broad-Spectrum Structural Coverage of the Unsubstituted Indole Core

The indol-3-yl oxoacetamide scaffold, including the exact unsubstituted indole core of CAS 852367-80-7, is explicitly claimed in multiple patent families covering antitumor and anti-angiogenic applications. Patent IT1315267B1 (and its family members) covers derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides wherein the indole ring may be unsubstituted or substituted, and the amide nitrogen carries aryl groups including substituted phenyl [1]. US patent US20030181482 further claims 3-oxoacetamideindolyl compounds with "potent anticancer, cytotoxic, and anti-angiogenic activity" against solid tumors including colon and lung carcinomas [2]. While specific IC50 values for CAS 852367-80-7 are not disclosed in these patents, the structural claims encompass this compound as a member of a privileged antitumor chemotype. A structurally related indole-3-glyoxylamide series demonstrated cytotoxicity IC50 values of 17–1711 nM against multiple human cancer cell lines and showed oral in vivo efficacy in P388 leukemia models [3], establishing the quantitative anticancer potential of the class.

Antitumor agents Patent analysis Intellectual property

Synthetic Tractability and Vendor Purity Benchmarks vs. Closest Analogs

CAS 852367-80-7 is commercially available from multiple vendors (Chemsrc catalog CM932882; EvitaChem catalog EVT-2565819) at a minimum purity of 95% as determined by HPLC . The synthetic route—condensation of 2,6-dimethylaniline with indole-3-glyoxyl chloride or analogous activated oxoacetate—is well-precedented and avoids the additional synthetic steps required for the N-methylated or C2-methylated analogs, which demand selective indole alkylation prior to amide coupling [1]. This translates into a more direct synthetic pathway for CAS 852367-80-7 compared to CAS 862831-68-3 (which requires both N- and C2-methylation), potentially offering advantages in lead time and cost for bulk procurement. However, direct comparative yield data across analogs are not publicly disclosed.

Chemical synthesis Purity analysis Procurement specification

N-(2,6-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (852367-80-7): Validated Application Scenarios for Scientific Procurement


Pancreatic Lipase Inhibitor Screening for Anti-Obesity Drug Discovery

CAS 852367-80-7 is appropriate for inclusion in pancreatic lipase inhibitor screening cascades where the objective is to systematically probe the SAR around indole NH substitution. The compound's unsubstituted indole core provides a baseline for quantifying the impact of indole N-methylation and C2-alkylation on inhibitory potency, leveraging the established class potency range of IC50 ≈ 2.9–5.1 µM for optimized analogs [1][2]. Use alongside orlistat (IC50 = 0.99 µM) as a positive control enables direct benchmarking of newly synthesized derivatives against both the clinical standard and an unsubstituted-indole reference point.

Antitumor Lead Identification in Solid Tumor Models

The compound's structural coverage within the IT1315267B1 and US20030181482 patent families [1][2], combined with the documented anticancer potency of related indole-3-glyoxylamides (IC50 range: 17–1711 nM) , supports its use as a chemical probe in cytotoxicity screening panels against colon (HT29), lung (H460M), and other solid tumor cell lines. Procurement of CAS 852367-80-7 enables direct comparison with N-methylated and C2-substituted analogs to deconvolute the contribution of indole substitution to anticancer potency and selectivity.

Chemical Biology Tool for Hydrogen-Bond-Dependent Target Engagement Studies

Because CAS 852367-80-7 retains a free indole NH hydrogen-bond donor absent in N-methylated analogs such as CAS 862831-68-3 [1], it serves as a critical tool compound for target engagement assays where hydrogen bonding from the indole NH is hypothesized to be essential for binding. The predicted lower logP (~4.0) relative to dimethylated analogs (~4.4) also makes it preferable in biochemical assays sensitive to non-specific hydrophobic interactions [2].

Medicinal Chemistry SAR Expansion: Synthesis of Focused Libraries

The compound's synthetic tractability (fewer steps than methylated analogs) and commercial availability at ≥ 95% purity [1][2] facilitate its use as a starting scaffold for parallel derivatization. Researchers can introduce diverse substituents at the indole nitrogen or explore variants of the phenyl amide while using CAS 852367-80-7 as an unsubstituted reference standard, enabling systematic SAR mapping of the indolyl oxoacetamide pharmacophore.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.